molecular formula C7H15NO B6274244 rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis CAS No. 177473-31-3

rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis

Cat. No.: B6274244
CAS No.: 177473-31-3
M. Wt: 129.2
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Description

rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis: is a chiral compound with the molecular formula C7H15NO. It is a derivative of piperidine and contains a hydroxyl group attached to the carbon atom of the piperidine ring

Synthetic Routes and Reaction Conditions:

  • Reduction of Piperidine Derivatives: One common synthetic route involves the reduction of piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Hydroxylation of Piperidine: Another method involves the hydroxylation of piperidine using oxidizing agents like hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

  • Reduction: The compound can be reduced to form piperidine derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine-2-one and piperidine-2-carbaldehyde.

  • Reduction: Piperidine derivatives.

  • Substitution: Halogenated piperidines and N-alkylated piperidines.

Scientific Research Applications

Chemistry: Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. Medicine: It is used in the development of drugs targeting various diseases, including neurological disorders and cardiovascular conditions. Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine: A basic organic compound with similar structural features.

  • N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.

  • Piperidin-2-ol: Another piperidine derivative with a hydroxyl group on the second carbon atom.

Uniqueness: Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group on the piperidine ring. This combination of functional groups and stereochemistry can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

177473-31-3

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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